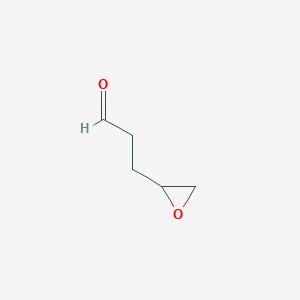
3-(Oxiran-2-YL)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxiran-2-YL)propanal, also known as 3-oxiranyl-propionaldehyde, is an organic compound with the molecular formula C5H8O2. It features an oxirane (epoxide) ring attached to a propanal group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Oxiran-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . Another method includes the oxidation of 3-chloropropanal using a base like sodium hydroxide, followed by cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale oxidation and cyclization processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxiran-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(oxiran-2-yl)propanoic acid.
Reduction: Reduction of the aldehyde group can yield 3-(oxiran-2-yl)propan-1-ol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: 3-(oxiran-2-yl)propanoic acid.
Reduction: 3-(oxiran-2-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Oxiran-2-YL)propanal has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Oxiran-2-YL)propanal involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, forming new bonds and creating diverse products . The aldehyde group can undergo oxidation or reduction, further expanding its utility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Oxiran-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Oxiran-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
Oxiranecarbonitriles: Compounds with an oxirane ring and a cyano group, used in various synthetic applications.
Uniqueness
3-(Oxiran-2-YL)propanal is unique due to its combination of an epoxide ring and an aldehyde group, providing a versatile platform for chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
65842-25-3 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3-(oxiran-2-yl)propanal |
InChI |
InChI=1S/C5H8O2/c6-3-1-2-5-4-7-5/h3,5H,1-2,4H2 |
Clé InChI |
UPPXZTCGNUAGJS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


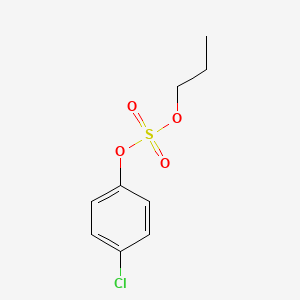

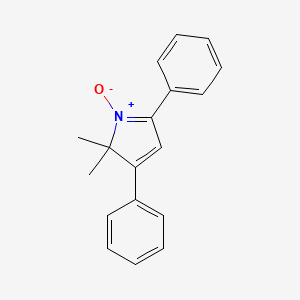
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
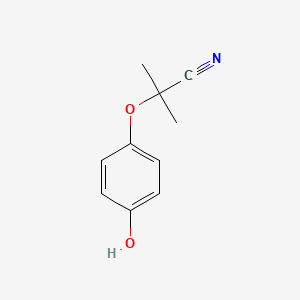
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)


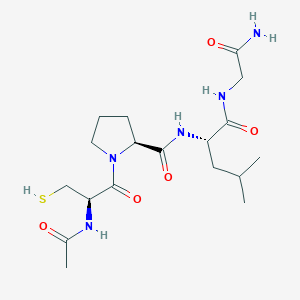
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
